Cas no 145350-09-0 (Pioglitazone N-Oxide)

Pioglitazone N-Oxide 化学的及び物理的性質
名前と識別子
-
- Pioglitazone Hydrochloride
- Pioglitazone HCl
- Pioglitazone N-Oxide
- 5-[[4-[2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- 2-(2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)ethyl)-5-ethylpyridine 1-oxide
- 145350-09-0
- PioglitazoneN-Oxide
- 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-
- AS-18997
- FT-0673908
- AKOS030255781
- 5-[[4-[2-(5-Ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione; 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-, N-oxide; Pioglitazone N-oxide
- rac-2-(2-{4-[(2,4-dioxothiazolidin-5-yl)methyl]phenoxy}ethyl)-5-ethylpyridine-1-oxide
- YTKQAGFCVMHNHM-UHFFFAOYSA-N
- Pioglitazone-d4 N-Oxide (deuterated)
- A909414
- J-008091
- DTXSID30443587
- SCHEMBL9545736
- 5-[[4-[2-(5-Ethyl-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione N-oxide
-
- MDL: MFCD00915839
- インチ: InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(21(24)12-13)9-10-25-16-7-4-14(5-8-16)11-17-18(22)20-19(23)26-17/h3-8,12,17H,2,9-11H2,1H3,(H,20,22,23)
- InChIKey: YTKQAGFCVMHNHM-UHFFFAOYSA-N
- ほほえんだ: CCC1C=CC(CCOC2C=CC(CC3SC(=O)NC3=O)=CC=2)=[N+]([O-])C=1
計算された属性
- せいみつぶんしりょう: 372.11400
- どういたいしつりょう: 392.096
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 466
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 93.6A^2
じっけんとくせい
- 密度みつど: 1.26
- ゆうかいてん: 158-160°C
- ふってん: 575.4 oC at 760 mmHg
- フラッシュポイント: 301.8 oC
- 屈折率: 1.64
- PSA: 106.16000
- LogP: 3.52190
Pioglitazone N-Oxide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store long-term at -20°C
Pioglitazone N-Oxide 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Pioglitazone N-Oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-476252-1 mg |
Pioglitazone-d4 N-Oxide, |
145350-09-0 | 1mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208173-2.5 mg |
Pioglitazone N-Oxide, |
145350-09-0 | 2.5 mg |
¥2,482.00 | 2023-07-11 | ||
eNovation Chemicals LLC | Y1254217-25mg |
2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]- |
145350-09-0 | 98%(HPLC) | 25mg |
$220 | 2024-06-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-476252-1mg |
Pioglitazone-d4 N-Oxide, |
145350-09-0 | 1mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AA73441-100mg |
Pioglitazone n-oxide |
145350-09-0 | 98%(HPLC) | 100mg |
$331.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1254217-100mg |
2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]- |
145350-09-0 | 98%(HPLC) | 100mg |
$2910 | 2025-02-26 | |
eNovation Chemicals LLC | Y1254217-10mg |
2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]- |
145350-09-0 | 98%(HPLC) | 10mg |
$1020 | 2025-02-25 | |
TRC | P471010-2.5mg |
Pioglitazone N-Oxide |
145350-09-0 | 2.5mg |
$ 136.00 | 2023-09-06 | ||
eNovation Chemicals LLC | Y1254217-100mg |
2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]- |
145350-09-0 | 98%(HPLC) | 100mg |
$530 | 2024-06-08 | |
Ambeed | A192131-1g |
Pioglitazone N-oxide |
145350-09-0 | 95% | 1g |
$646.0 | 2024-04-23 |
Pioglitazone N-Oxide 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
Pioglitazone N-Oxideに関する追加情報
Introduction to Pioglitazone N-Oxide (CAS No. 145350-09-0)
Pioglitazone N-Oxide, with the chemical identifier CAS No. 145350-09-0, is a significant compound in the field of pharmaceutical chemistry. This derivative of pioglitazone, a well-known antidiabetic drug, has garnered attention due to its unique pharmacological properties and potential therapeutic applications. The introduction of an N-oxide group into the molecular structure of pioglitazone modifies its biochemical interactions, leading to novel mechanisms of action that are being explored in contemporary medical research.
The compound Pioglitazone N-Oxide represents a fascinating area of study within medicinal chemistry. Its synthesis involves careful manipulation of the pioglitazone core, ensuring the incorporation of the N-oxide moiety in a manner that preserves or enhances its pharmacological efficacy. This process requires precise control over reaction conditions and reagent selection to achieve high yields and purity, which are critical for subsequent biological evaluation.
Recent advancements in the understanding of pioglitazone N-oxide have highlighted its potential in modulating glucose metabolism and inflammatory pathways. Studies have indicated that this derivative may exhibit improved selectivity over its parent compound, reducing the risk of side effects while maintaining therapeutic benefits. The N-oxide group introduces a new site for interaction with biological targets, which could lead to the development of more effective treatments for metabolic disorders.
In vitro studies have demonstrated that Pioglitazone N-Oxide can activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is crucial for insulin sensitization. Unlike traditional antidiabetic agents, this compound may also influence other pathways involved in glucose homeostasis, such as those related to adipocyte differentiation and lipid metabolism. These findings suggest that pioglitazone N-oxide could be a valuable addition to the arsenal of drugs used in managing type 2 diabetes.
The pharmacokinetic profile of Pioglitazone N-Oxide is another area of active investigation. Researchers are examining how the N-oxide modification affects absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for optimizing dosing regimens and minimizing potential drug-drug interactions. Preliminary data suggest that pioglitazone N-oxide may have a longer half-life compared to its parent compound, allowing for less frequent administration and improved patient compliance.
From a chemical biology perspective, the study of Pioglitazone N-Oxide provides insights into the structural-functional relationships within antidiabetic agents. The N-oxide group can alter electronic distributions and steric hindrance around critical pharmacophoric sites, influencing binding affinity and specificity. This knowledge is invaluable for designing next-generation therapeutics with enhanced efficacy and safety profiles.
The potential therapeutic applications of pioglitazone N-oxide extend beyond diabetes management. Emerging evidence suggests that this compound may have anti-inflammatory and antioxidant properties, making it relevant for treating conditions such as cardiovascular disease and chronic inflammation. By targeting multiple disease pathways simultaneously, pioglitazone N-oxide could offer a multifaceted approach to improving patient outcomes.
Regulatory considerations play a crucial role in the development and commercialization of new pharmaceuticals like pioglitazone N-oxide. Ensuring compliance with Good Manufacturing Practices (GMP) and conducting rigorous preclinical and clinical trials are essential steps before reaching market approval. Collaborative efforts between academic researchers and industry professionals are vital for translating laboratory findings into safe and effective therapies.
The future direction of research on pioglitazone N-oxide includes exploring its role in combination therapies. By pairing this derivative with other antidiabetic or anti-inflammatory agents, clinicians may be able to achieve synergistic effects that outperform monotherapy approaches. Additionally, investigating novel delivery systems, such as nanoparticles or sustained-release formulations, could further enhance the therapeutic potential of pioglitazone N-oxide.
In conclusion, pioglitazone N-oxide (CAS No. 145350-09-0) represents a promising advancement in pharmaceutical chemistry with significant implications for metabolic disease treatment. Its unique molecular structure and modulated pharmacological properties position it as a candidate for developing next-generation antidiabetic agents with improved efficacy and safety profiles. As research continues to uncover new applications and mechanisms of action, pioglitazone N-oxide is poised to make substantial contributions to modern medicine.
